molecular formula C13H9BrN2O B3058959 N-(4-Bromophenyl)benzo[d]oxazol-2-amine CAS No. 93186-69-7

N-(4-Bromophenyl)benzo[d]oxazol-2-amine

Cat. No.: B3058959
CAS No.: 93186-69-7
M. Wt: 289.13 g/mol
InChI Key: PSSOLKKCZOLPGZ-UHFFFAOYSA-N
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Description

N-(4-Bromophenyl)benzo[d]oxazol-2-amine (CAS 93186-69-7) is a high-value chemical scaffold with significant applications in medicinal chemistry and materials science research. This compound features a benzoxazole core linked to a 4-bromophenyl group via an amine bridge, presenting a versatile structure for further functionalization and study. The compound serves as a key intermediate in the synthesis of complex heterocyclic systems. Recent methodologies have enabled efficient, one-pot access to this class of N-aryl-2-benzoxazolamines from 2-aminophenols and aryl isothiocyanates using molecular iodine under mild, transition-metal-free conditions . This efficient synthesis facilitates the exploration of its properties. In research, the structural motif of N-aryl-2-benzoxazolamines is recognized as an important substructure in the development of biologically active compounds . These compounds have been investigated as potential therapeutic agents, including as enzyme inhibitors such as α-glucosidase inhibitors . The bromine atom on the phenyl ring offers a convenient site for further cross-coupling reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions, and it is recommended to be stored sealed in dry conditions at 2-8°C .

Properties

CAS No.

93186-69-7

Molecular Formula

C13H9BrN2O

Molecular Weight

289.13 g/mol

IUPAC Name

N-(4-bromophenyl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C13H9BrN2O/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16)

InChI Key

PSSOLKKCZOLPGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)NC3=CC=C(C=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

N-(4-Nitrophenyl)benzo[d]oxazol-2-amine (2a)

  • Structure : Similar core but substituted with a 4-nitrophenyl group.
  • Physical Properties : Melting point 219–220°C , lower than the brominated analogue due to reduced molecular symmetry .
  • Synthesis : Prepared via cyclization of 1-(substituted-2-hydroxyphenyl)-3-(4-nitrophenyl)thioureas, analogous to the brominated derivative .
  • Bioactivity : Exhibits anti-inflammatory activity by modulating IL-6/IL-1β mRNA expression .

5-Methoxy-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2g)

  • Structure : Methoxy group at the 5-position of the benzoxazole ring.
  • Physical Properties : Melting point 227–228°C , with enhanced solubility in polar solvents due to the electron-donating methoxy group .
  • Electronic Effects : The methoxy substituent increases electron density on the benzoxazole ring, altering reactivity in electrophilic substitutions .

Benzo[d]imidazo[2,1-b]thiazole Derivatives

N-(4-Bromophenyl)-3-(4-nitrophenyl)benzo[d]imidazo[2,1-b]thiazol-2-amine (4f)

  • Structure : Incorporates a fused imidazo-thiazole system.
  • Physical Properties : Higher melting point (255–258°C ) due to extended π-conjugation and stronger intermolecular interactions .

Thiazole and Oxazole Analogues

4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine (p3)

  • Structure : Thiazole core with a 4-bromophenyl group and Schiff base side chain.
  • Physical Properties : Melting point 117–120°C , significantly lower than the benzoxazole derivative, likely due to reduced planarity .
  • Applications : Studied for molecular docking and antimicrobial activity, showing moderate inhibition against E. coli .

5-(4-Bromophenyl)-1,3-oxazol-2-amine

  • Structure : Simpler oxazole ring without benzo-fusion.
  • Physical Properties : Crystallographic analysis reveals less dense packing compared to benzoxazoles, correlating with lower thermal stability .

Comparative Analysis

Physical and Chemical Properties

Compound Melting Point (°C) Solubility (Polarity) Key Structural Features Reference
N-(4-Bromophenyl)benzo[d]oxazol-2-amine 229–232 Low (nonpolar solvents) Bromophenyl, fused benzoxazole
N-(4-Nitrophenyl)benzo[d]oxazol-2-amine 219–220 Moderate (DCM/EtOAc) Nitrophenyl, electron-withdrawing
Compound 4f (imidazo-thiazole) 255–258 Low (crystalline) Fused heterocycles, nitro group
p3 (thiazole-Schiff base) 117–120 High (DMF/DMSO) Schiff base, dimethylamino group

Q & A

Q. What are the optimal synthetic routes for N-(4-Bromophenyl)benzo[d]oxazol-2-amine, and how can purity be ensured?

The compound is typically synthesized via cyclocondensation of 2-aminophenol derivatives with 4-bromophenyl isothiocyanate or analogous reagents. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via silica gel column chromatography with hexane/ethyl acetate (3:1), yielding ~19% for analogous structures . Optimization involves adjusting reaction time, temperature, and stoichiometry. Post-synthesis purity is validated using TLC (e.g., Rf = 0.39 in hexane/CH2Cl2) and analytical techniques like NMR and HRMS .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Essential methods include:

  • 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm) and amine protons (δ ~11.2 ppm) confirm substitution patterns .
  • FT-IR : Absorbance at 1601–1650 cm⁻¹ (C=N/C=C stretching) and 3449 cm⁻¹ (N-H) .
  • HRMS : Exact mass matching calculated values (e.g., m/z 333.9824 for C13H9BrN3O3) .
  • Melting Point : Consistency with literature (e.g., 229–232°C for nitro-substituted derivatives) .

Q. How can functional groups be introduced or modified on the benzo[d]oxazole core?

Common modifications include:

  • Nitro Group Introduction : Nitration at the 5-position using HNO3/H2SO4, followed by reduction to amines with SnCl2 .
  • Halogenation : Electrophilic substitution (e.g., bromination) at aromatic positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling for aryl group introduction, leveraging the bromine substituent .

Advanced Research Questions

Q. How do substituents influence the biological activity of this compound derivatives?

Substituents like nitro (-NO2), methoxy (-OCH3), or halogens modulate electronic and steric properties, impacting interactions with biological targets. For example:

  • Nitro derivatives exhibit enhanced anticancer activity due to improved binding to kinases (e.g., STAT3) .
  • Bromine at the 4-position increases lipophilicity, enhancing membrane permeability . SAR studies using analogs (e.g., 4-chlorophenyl or fluorophenyl variants) reveal activity trends in antimicrobial assays .

Q. What computational strategies elucidate the mechanistic role of this compound in biological systems?

  • Molecular Docking : Predicts binding affinities to targets like IL-6/STAT3 (binding energy: −30.828 kcal/mol for related inhibitors) .
  • ADME Profiling : Computational tools (e.g., SwissADME) assess pharmacokinetic properties, guiding lead optimization .
  • DFT Calculations : Evaluate electron density distribution to rationalize reactivity in substitution reactions .

Q. What strategies improve synthetic scalability and yield for academic-to-industrial translation?

  • Continuous Flow Reactors : Enhance mass/heat transfer for high-throughput synthesis .
  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
  • Purification Techniques : Recrystallization or preparative HPLC replaces column chromatography for large-scale batches .

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